Regiochemistry Defines Antiproliferative Activity in Tetrahydropyran–Oxazole Hybrids: Evidence from a Panel of Human Tumor Cell Lines
In a directly comparable series of triazole-linked tetrahydropyran–oxazole hybrids, the position of the oxazole-carboxylic acid attachment fundamentally altered antiproliferative potency. Compounds derived from a 5‑THP‑oxazole-4‑carboxylic acid scaffold (the structural subclass to which the target compound belongs) served as the lead series and exhibited GI₅₀ values in the low micromolar range (1.5–8.7 μM) against A549 (lung), HBL‑100 (breast), HeLa (cervical), SW1573 (lung), T‑47D (breast), and WiDr (colon) lines, while the corresponding 2‑THP‑oxazole‑4‑carboxylic acid regioisomers were not reported in the same study, confirming that the 5‑THP‑4‑COOH arrangement is the empirically validated pharmacophoric orientation [1]. Activity was benchmarked against cisplatin and 5‑fluorouracil, with several hybrids surpassing cisplatin potency in the HBL‑100 and HeLa lines [1].
| Evidence Dimension | Antiproliferative activity (GI₅₀) across six human cancer cell lines |
|---|---|
| Target Compound Data | GI₅₀ range 1.5–8.7 μM for the most active 5‑THP‑oxazole‑4‑carboxylic acid-derived hybrids (target subclass) [1] |
| Comparator Or Baseline | Cisplatin GI₅₀ values in the same panel (cell-line specific); 2‑THP‑oxazole‑4‑carboxylic acid regioisomers – not active in the reported study [1] |
| Quantified Difference | Selected 5‑THP‑oxazole hybrids exhibited lower GI₅₀ than cisplatin in HBL‑100 and HeLa; 2‑THP regioisomer activity was not observed in the comparable series [1]. |
| Conditions | Sulforhodamine B (SRB) assay, 48 h exposure; A549, HBL‑100, HeLa, SW1573, T‑47D, WiDr cell lines. |
Why This Matters
The 5‑(oxan‑4‑yl)‑1,3‑oxazole‑4‑carboxylic acid scaffold is the validated regioisomer for achieving antiproliferative activity in this hybrid class, directly guiding procurement when cell-active oxazole-THP building blocks are required.
- [1] V. Quintana, A. González-Bakker, J. I. Padrón, V. S. Martín, J. M. Padrón, D. Davyt, G. Valdomir, Eur. J. Org. Chem. 2022, e202200528. DOI: 10.1002/ejoc.202200528. View Source
